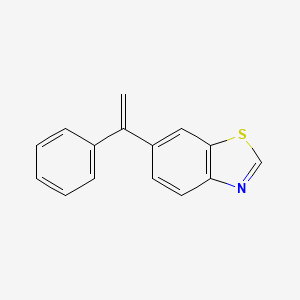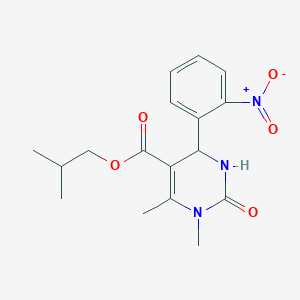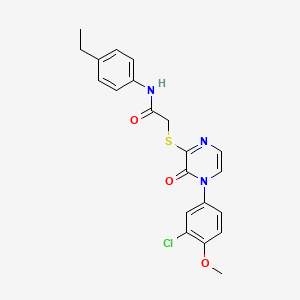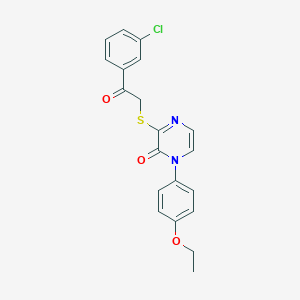
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a chemical entity that appears to be a derivative of pyrazinone with substitutions that include a 3-chlorophenyl group, an ethoxyphenyl group, and a thioether linkage. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with different precursors. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole involved a condensation/cyclisation reaction starting with a chlorothiophenyl-propenone and (3-chlorophenyl)hydrazine hydrochloride . This suggests that the synthesis of our target compound might also involve a cyclisation step, possibly starting with a chlorophenyl-containing precursor and a suitable hydrazine derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectral and single crystal X-ray diffraction studies . These techniques could similarly be applied to determine the molecular structure of 3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one, which would likely crystallize in a specific crystal system and could exhibit unique intermolecular interactions due to the presence of the thioether linkage and the ethoxy group.
Chemical Reactions Analysis
The related compounds have shown reactivity with various nucleophiles, leading to the formation of a diverse set of products . This indicates that the compound may also exhibit reactivity with nucleophiles, potentially leading to the formation of new derivatives through reactions at the thioether or the pyrazinone moiety. The presence of the chlorophenyl group could also influence the reactivity pattern, as seen in the formation of pyrazolothioamide derivatives .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally similar compounds can provide some insights. For example, the crystallization behavior and antimicrobial activity of a related pyrazole derivative have been studied . The compound of interest might also exhibit similar solubility characteristics and could potentially possess biological activity, which could be explored through empirical studies.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Development
The compound has similarities to a range of synthesized chemical derivatives designed for pharmacological evaluation, highlighting its potential as a precursor in the synthesis of new chemical entities. For example, a study on the design, synthesis, and pharmacological evaluation of new series of pyrazolines-based thiazolidin-4-one derivatives demonstrated compounds with promising anti-cancer and HIV properties (Patel et al., 2013). These derivatives underscore the chemical versatility and potential utility of compounds similar to the one of interest in the development of novel therapeutic agents.
Antimicrobial Activity
The antimicrobial properties of synthesized compounds related to the chemical structure of interest have been explored, indicating a broader application in combating bacterial and fungal infections. A study involving the crystal structure of a synthesized pyran derivative showed significant antimicrobial activities, comparable to reference antimicrobial agents, suggesting its utility in the development of new antimicrobials (Okasha et al., 2022). This aligns with the interest in discovering new compounds that can address the growing issue of antimicrobial resistance.
Material Science Applications
The compound's structural motif shares characteristics with materials explored for their electrical and dielectric properties. Research on the dielectric properties of related compounds indicates potential applications in material science, particularly in the development of novel materials with specific electrical characteristics (Zeyada et al., 2016). This suggests an avenue for the utilization of such compounds in the creation of new materials for electronic and photonic devices.
Photophysical Properties for Optoelectronic Applications
The exploration of push-pull pyrazine fluorophores, closely related to the chemical structure of interest, has revealed significant insights into their optical absorption and emission properties (Hoffert et al., 2017). These findings suggest potential applications in optoelectronics, where such compounds could be used in the development of light-emitting diodes (LEDs), solar cells, and other devices requiring materials with specific photophysical properties.
Propriétés
IUPAC Name |
3-[2-(3-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-26-17-8-6-16(7-9-17)23-11-10-22-19(20(23)25)27-13-18(24)14-4-3-5-15(21)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVWGCHHFPJNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(3-chlorophenyl)-2-oxoethyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2546688.png)
![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)
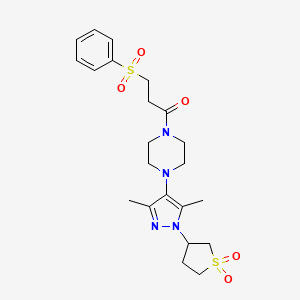
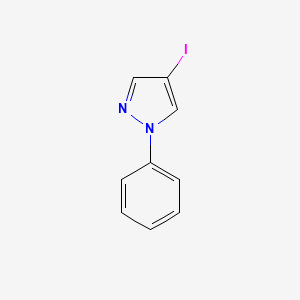
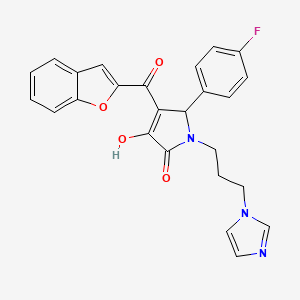
![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B2546699.png)
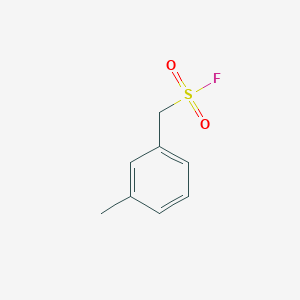
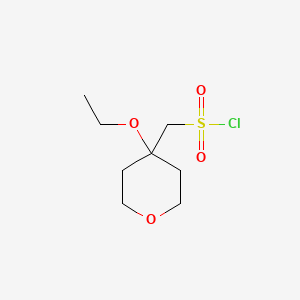
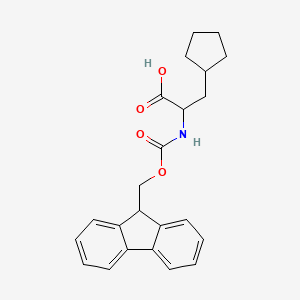
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2546705.png)
